

11-Dodecen-1-ol chemical properties and structure

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An In-depth Technical Guide to 11-Dodecen-1-ol: Chemical Properties and Structure

Introduction

11-Dodecen-1-ol is a long-chain fatty alcohol characterized by a terminal double bond and a primary alcohol functional group.[1] This structure makes it a versatile intermediate in organic synthesis.[1] It is of significant interest to researchers, particularly in the fields of biochemistry and pest management, due to its role as an insect pheromone and its classification as a fatty alcohol with applications in surfactants and cosmetics.[1] The biological activity of its derivatives is highly dependent on the stereochemistry of the double bond, making stereoselective synthesis a key area of research.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of **11-Dodecen-1-ol**.

Chemical Properties and Structure

11-Dodecen-1-ol is an organic molecule with the IUPAC name dodec-11-en-1-ol.[2][3] It belongs to the class of fatty alcohols.[1][4]

Quantitative Chemical Data

The key physicochemical properties of **11-Dodecen-1-ol** are summarized in the table below for easy reference and comparison.



Property	Value	Source(s)
Molecular Formula	C12H24O	[2][4][5]
Molecular Weight	184.32 g/mol	[2][4][5]
Boiling Point	248.6°C at 760 mmHg	[4]
Density	0.84 g/cm ³	[4]
Flash Point	102.5°C	[4]
CAS Registry Number	35289-31-7	[2][3][5]
EC Number	252-490-2	[2][4]
InChI Key	QNXYZQSFDTZEBK- UHFFFAOYSA-N	[4][5][6]

Structural Information

11-Dodecen-1-ol is a 12-carbon chain alcohol with a double bond at the C-11 position.[1] The presence of the double bond allows for the existence of cis (Z) and trans (E) isomers.[1] The specific geometry of this double bond is critical for its biological function, particularly in insect communication, where different isomers can elicit varied or even inhibitory responses.[1] For instance, its acetate derivative, 11-dodecen-1-yl acetate, is a known sex pheromone.[1][7]

Experimental Protocols

The synthesis and analysis of **11-Dodecen-1-ol** involve standard organic chemistry techniques. Achieving high yield and the desired stereoselectivity are often the primary goals.

Synthesis Methodologies

Several synthetic routes have been developed for **11-Dodecen-1-ol**, each with specific advantages.

• Grignard Reaction: A highly efficient method involves the coupling of vinyl magnesium bromide with 10-iododecan-1-ol.[1]

Foundational & Exploratory



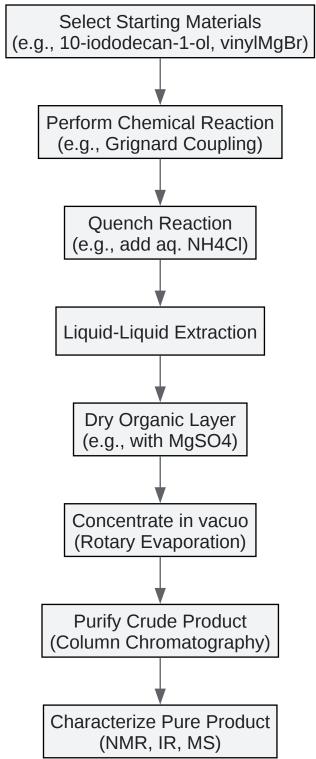


- Protocol: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), 10-iododecan-1-ol is dissolved in a suitable anhydrous ether solvent, such as tetrahydrofuran (THF). A catalytic amount of copper(I) iodide is added. Vinyl magnesium bromide solution is then added dropwise to the stirred mixture at a controlled temperature (typically 0°C to room temperature). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
- Wittig Reaction: This classical olefination reaction involves the coupling of a phosphorus ylide with an aldehyde.[1]
 - Protocol: A suitable phosphonium salt is suspended in an anhydrous solvent (e.g., THF) in a reaction vessel under an inert atmosphere. A strong base (e.g., n-butyllithium, sodium hydride) is added at a low temperature (e.g., -78°C or 0°C) to generate the ylide. The corresponding aldehyde is then added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the product is extracted as described in the Grignard protocol. The choice of base and solvent system can influence the Z/E selectivity of the resulting double bond.
- Multi-step Synthesis from Haloundecanoic Acids: A patented industrial process involves several steps.[8]
 - Protocol Overview: The process begins with an 11-haloundecanoic acid, which is first reacted with a base to form an 11-hydroxyundecanoic acid. This is followed by esterification with an alcohol. The resulting ester is oxidized to an alkyl 10-formyldecanoate. This aldehyde is then converted to an alkyl dodec-11-en-1-oate via a Wittig-type reaction. Finally, the ester is reduced to yield 11-dodecen-1-ol.[8]

Below is a logical workflow for a general synthesis and purification process.

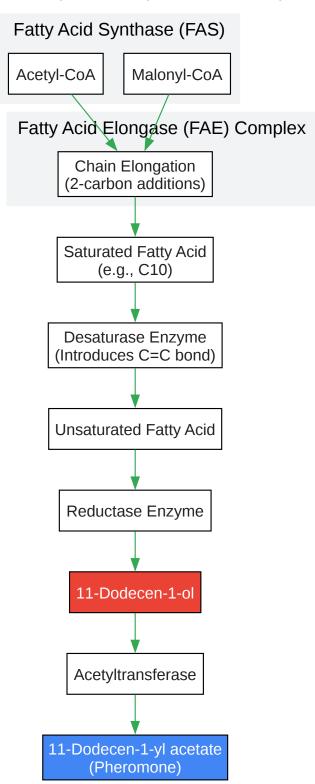


General Synthesis & Purification Workflow





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